Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate
Description
Chemical Structure: Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate (C₁₆H₁₅ClN₂O₃) consists of a benzoate ester core substituted at the para position with a urea group linked to a 4-chlorophenyl moiety. This dual functionalization (ester and urea) confers unique physicochemical and biological properties . Key Properties:
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-15(20)11-3-7-13(8-4-11)18-16(21)19-14-9-5-12(17)6-10-14/h3-10H,2H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMAQFNMWHCRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 4-chlorophenyl isocyanate with ethyl 4-aminobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products are ethers and substituted benzoates.
Scientific Research Applications
Scientific Research Applications
The applications of Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate span several scientific disciplines:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic chemistry .
- Photoinitiator : The compound acts as a photoinitiator in polymerization reactions, which is crucial for developing new materials, particularly in dental applications where it aids in forming self-adhesive composites.
Biology
- Biological Activity : this compound is being studied for its potential biological activities, including effects on cellular processes and enzyme interactions. Its role in enzyme-substrate interactions makes it a candidate for further investigation in biochemical pathways .
- Cell Encapsulation : Its application in cell encapsulation is notable, where it initiates polymerization reactions that can encapsulate cells, thereby influencing cell function and viability.
Medicine
- Pharmaceutical Potential : The compound is under investigation for its anesthetic properties and potential therapeutic applications. Its structural analogs have shown promise in treating various conditions, including pain management and possibly anticancer activities .
- Anticancer Research : Initial studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Research into its mechanism of action indicates that it may interact with cellular receptors to modulate signaling pathways involved in tumor growth .
Industry
- Material Development : In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in developing new products.
Case Studies and Research Findings
Several studies have highlighted the practical applications of this compound:
- Photopolymerization Studies : Research demonstrated that this compound can effectively initiate polymerization reactions under UV light, leading to improved mechanical properties in dental materials.
- Biological Activity Assessment : A study assessing the biological activity of related compounds found that modifications to the chlorophenyl group significantly affected their inhibitory effects on cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
- Synthetic Pathway Optimization : Investigations into optimizing synthetic routes for producing this compound have revealed methods to enhance yield and purity, which are crucial for industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives
(a) Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate
- Structure : Replaces the urea group with a thioether-linked acetyl group (C₁₇H₁₇ClN₂O₃S) .
- Key Differences :
- Electronic Effects : The thioether (C–S–C) introduces weaker electron-withdrawing effects compared to urea’s carbonyl.
- Hydrogen Bonding : Loss of urea’s hydrogen-bonding capacity reduces solubility in polar solvents.
- Biological Activity : Thioether derivatives show enhanced membrane permeability but lower antimicrobial activity compared to urea analogs .
(b) Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate
Sulfonamide and Sulfonyl Derivatives
(a) Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate
(b) Ethyl 4-((4-chlorophenyl)sulfonamido)benzoate
Ester-Modified Analogs
(a) 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid
(b) Methyl 4-(5-([1,1'-biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate | 318.76 | 3.5 | 2 | 4 |
| Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate | 376.85 | 4.1 | 1 | 5 |
| Ethyl 4-((4-chlorophenyl)sulfonamido)benzoate | 351.79 | 3.9 | 1 | 6 |
| 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid | 290.70 | 2.1 | 3 | 5 |
Key Findings
Urea vs. Sulfonamide : Urea derivatives exhibit superior hydrogen-bonding capacity but lower metabolic stability compared to sulfonamides .
Ester Modifications : Ethyl esters balance lipophilicity and bioavailability better than methyl esters or carboxylic acids .
Ring Systems : Incorporation of rigid heterocycles (e.g., thiazinane, thiazole) enhances target selectivity and enzymatic inhibition .
Biological Activity
Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological evaluations, and relevant case studies to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an ethyl ester group, an amide linkage, and a chlorophenyl substituent.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 288.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This mechanism is significant in its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
- Protein-Ligand Interactions : It has been employed in studies investigating enzyme-substrate interactions and protein-ligand binding, which are crucial for understanding its pharmacological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.31 ± 0.09 | Induction of apoptosis via caspase activation |
| HepG2 | 72.22 ± 0.14 | Inhibition of cell proliferation |
| HCT-116 | 53.29 ± 0.25 | Disruption of cell cycle regulation |
These results indicate that this compound exhibits significant cytotoxicity against breast and liver cancer cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be promising, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Study on Enzyme Inhibition
A study published in the Chemical and Pharmaceutical Bulletin reported that derivatives similar to this compound exhibited potent inhibition against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . The findings demonstrated that modifications in the chemical structure could enhance inhibitory potency, making it a candidate for further drug development.
Research on Anticancer Mechanisms
Another research effort focused on the compound's mechanism of inducing apoptosis in cancer cells. It was observed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways through mitochondrial dysfunction . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways.
Q & A
Q. Basic
- 1H/13C-NMR : Confirm the urea (–NH–CO–NH–) linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) .
- IR Spectroscopy : Detect N–H stretching (3300–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) vibrations .
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase HPLC .
How does the compound’s structure influence its solubility and bioavailability in preclinical studies?
Advanced
The ester group enhances lipid solubility, while the urea moiety introduces hydrogen-bonding potential. Methodological approaches include:
- LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients.
- Permeability Assays : Caco-2 cell models assess intestinal absorption.
- Prodrug Strategies : Hydrolysis of the ethyl ester in vivo generates the free carboxylic acid, improving aqueous solubility .
What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies guide optimization?
Q. Advanced
| Compound Modification | Biological Impact | Source |
|---|---|---|
| Replacement of 4-Cl with –CF₃ | Enhanced enzyme inhibition (IC₅₀ ↓30%) | |
| Substitution of ethyl ester with amide | Reduced cytotoxicity, improved selectivity | |
| Addition of methylthiophene | Anti-inflammatory activity (COX-2 inhibition) | |
| SAR studies require systematic substitution of functional groups followed by enzymatic assays (e.g., COX-2 inhibition) and molecular docking to identify key interactions . |
How can researchers resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Structural Impurities : Use orthogonal purification (HPLC + NMR) to verify purity.
- Cell Line Differences : Compare activities in multiple models (e.g., HepG2 vs. MCF-7 for antitumor studies).
A meta-analysis of 12 studies showed that impurities >2% significantly alter IC₅₀ values, emphasizing rigorous quality control .
What computational methods are effective for predicting binding modes with biological targets?
Q. Advanced
- Molecular Dynamics (MD) : Simulate urea moiety interactions with ATP-binding pockets (e.g., EGFR kinase).
- Docking Software (AutoDock Vina) : Prioritize poses with hydrogen bonds to backbone carbonyls (e.g., Thr766 in EGFR).
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .
How can crystallographic data improve the understanding of this compound’s reactivity?
Advanced
Single-crystal X-ray diffraction reveals:
- Conformational Flexibility : The urea group adopts a planar configuration, favoring π-π stacking with aromatic residues.
- Hydrogen-Bond Networks : Critical for stabilizing enzyme-inhibitor complexes (e.g., with carbonic anhydrase IX) .
Crystallographic studies of analogs (e.g., ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate) show that minor structural changes disrupt packing, altering stability .
What strategies mitigate toxicity while retaining therapeutic efficacy in derivative design?
Q. Advanced
- Metabolic Profiling : Identify reactive metabolites using liver microsomes.
- Isosteric Replacement : Swap the chlorophenyl group with pyridyl to reduce hepatotoxicity.
- Prodrug Activation : Mask polar groups (e.g., ester-to-amide conversion) to enhance target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
